
5-bromo-1H-indazole-3-carbonitrile
Übersicht
Beschreibung
5-Bromo-1H-indazole-3-carbonitrile is a chemical compound with the molecular formula C8H4BrN3 and a molecular weight of 222.04 . It is used for industrial and scientific research purposes .
Synthesis Analysis
The synthesis of indazole derivatives, such as 5-bromo-1H-indazole-3-carbonitrile, has been a subject of interest in medicinal chemistry. One method involves the nitrosation of indoles in a slightly acidic environment . This process allows the conversion of both electron-rich and electron-deficient indoles into 1H-indazole-3-carboxaldehydes .Chemical Reactions Analysis
Indazole derivatives are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles . The aldehyde function can be further converted into alkenes through Knoevenagel and Wittig condensations, or into heteroaromatic compounds (e.g., oxazoles, thiazoles, benzimidazoles) via cyclisation reactions .Physical And Chemical Properties Analysis
5-Bromo-1H-indazole-3-carbonitrile has a boiling point of 425.3±25.0 °C and a density of 1.85±0.1 g/cm3 . It is recommended to be stored at 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties :
- 5-bromo-1H-indazole-3-carbonitrile has been studied for its reactivity in palladium-catalyzed Sonogashira and Suzuki cross-coupling reactions, indicating its potential as a precursor in the synthesis of functionalized indazoles, which are important in pharmaceutical chemistry (Witulski et al., 2005).
- The compound also features in the study of regioselective hydrodehalogenation processes, further emphasizing its utility in organic synthesis (Ioannidou & Koutentis, 2011).
Application in Catalysis :
- In catalysis research, palladium(II) complexes involving derivatives of 5-bromo-1H-indazole-3-carbonitrile have been explored for their potential in ethylene polymerization and C-C coupling reactions, highlighting the compound's role in catalytic processes (Hurtado et al., 2010).
Biological and Medicinal Chemistry Applications :
- Research into the biological activities of indazole derivatives has shown that certain compounds, including those related to 5-bromo-1H-indazole-3-carbonitrile, exhibit notable anti-microbial and anti-cancer properties. This makes them valuable in the development of new therapeutic agents (Kachaeva et al., 2018).
- Additionally, the synthesis and study of novel pyrimidine fused indazole derivatives, related to 5-bromo-1H-indazole-3-carbonitrile, have been conducted for their potential antimicrobial activities (Yakaiah et al., 2008).
Wirkmechanismus
Target of Action
Indazole derivatives, which include 5-bromo-1h-indazole-3-carbonitrile, have been found to bind with high affinity to multiple receptors . These compounds have been drawing more and more attention in medicinal chemistry as kinase inhibitors .
Mode of Action
It is known that indazole derivatives can promote strong donor and acceptor hydrogen bonding within the hydrophobic pockets of proteins . This interaction can lead to changes in the function of the target proteins, potentially altering cellular processes.
Biochemical Pathways
Indazole derivatives have been associated with a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 5-bromo-1H-indazole-3-carbonitrile may affect multiple biochemical pathways and have downstream effects on various cellular processes.
Result of Action
Given the broad range of biological activities associated with indazole derivatives , it is likely that 5-bromo-1H-indazole-3-carbonitrile could have diverse effects at the molecular and cellular levels.
Safety and Hazards
Zukünftige Richtungen
Indazole derivatives are increasingly being used in the development of bioactive compounds, particularly for the design of tyrosine kinase and threonine kinase inhibitors . With the discovery of several marketed drugs such as axitinib (Inlyta®), pazopanib (Votrient®), or lificiguat, more indazole-based drugs are currently under development . Therefore, the future directions of 5-bromo-1H-indazole-3-carbonitrile could be in the field of medicinal chemistry, particularly in the development of new kinase inhibitors.
Eigenschaften
IUPAC Name |
5-bromo-1H-indazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3/c9-5-1-2-7-6(3-5)8(4-10)12-11-7/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIULWQLXNFSZJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NN2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646569 | |
| Record name | 5-Bromo-1H-indazole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-1H-indazole-3-carbonitrile | |
CAS RN |
201227-39-6 | |
| Record name | 5-Bromo-1H-indazole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-1H-indazole-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

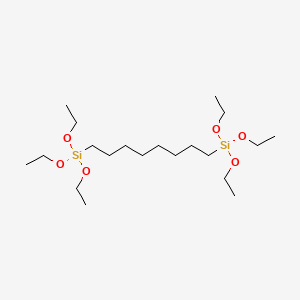



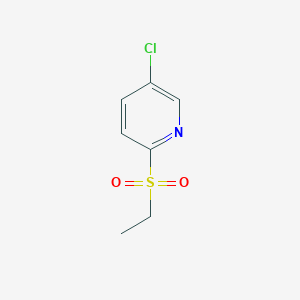

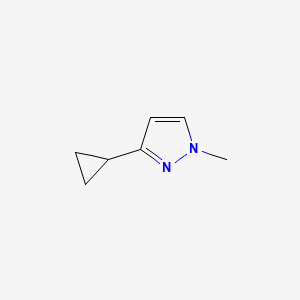

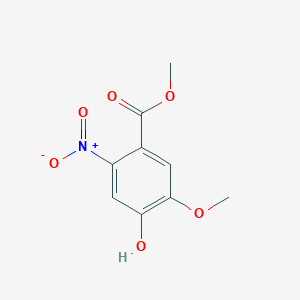
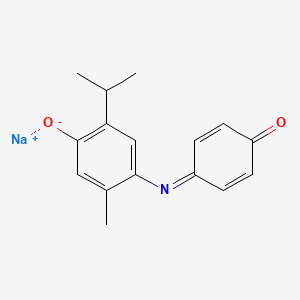


![3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)-acrylic acid methyl ester](/img/structure/B1592867.png)
![Ethyl 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B1592872.png)